molecular formula C9H16O B1360027 2-Cyclohexylpropanal CAS No. 2109-22-0

2-Cyclohexylpropanal

Cat. No.: B1360027
CAS No.: 2109-22-0
M. Wt: 140.22 g/mol
InChI Key: UQURIQWAEZGLAC-UHFFFAOYSA-N
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Description

2-Cyclohexylpropanal is an organic compound with the molecular formula C9H16O. It is also known by its IUPAC name, Cyclohexaneacetaldehyde, α-methyl-. This compound is characterized by a cyclohexyl group attached to a propanal moiety, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

2-Cyclohexylpropanal has diverse applications in scientific research:

Safety and Hazards

2-Cyclohexylpropanal is classified as Aquatic Chronic 2 - Skin Sens. 1 according to the hazard classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propanal. This Grignard reaction yields this compound as the primary product. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylpropanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), Hydroxylamine (NH2OH)

Major Products Formed:

    Oxidation: 2-Cyclohexylpropanoic acid

    Reduction: 2-Cyclohexylpropanol

    Substitution: Imines, Oximes

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropanal primarily involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    Cyclohexaneacetaldehyde: Similar structure but lacks the methyl group on the propanal moiety.

    2-Cyclohexylpropanol: The reduced form of 2-Cyclohexylpropanal.

    2-Cyclohexylpropanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophobic cyclohexyl and reactive aldehyde functionalities, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-cyclohexylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQURIQWAEZGLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862833
Record name Cyclohexaneacetaldehyde, .alpha.-methyl-
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Molecular Weight

140.22 g/mol
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CAS No.

2109-22-0
Record name α-Methylcyclohexaneacetaldehyde
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Record name Cyclohexaneacetaldehyde, alpha-methyl-
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Record name 2-cyclohexylpropanal
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Synthesis routes and methods

Procedure details

100.0 g of a compound (Ia) was hydrogenated in a solution of 2 g of p-toluene sulfonic acid, 200 ml of acetone, and 500 ml of water at 60° C. for 24 hours. The hydrogenated product was distilled to obtain 66.5 g of 2-cyclohexylpropanal (purity: 98.5%, boiling point: 65° C./5 mmHg).
[Compound]
Name
compound
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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